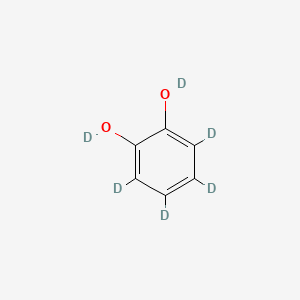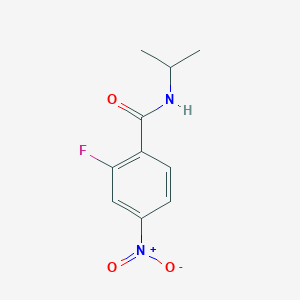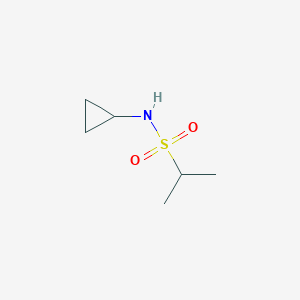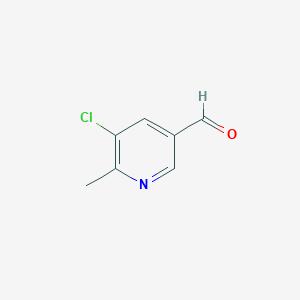
2-N-cyclopentyl-5-methylpyridine-2,3-diamine
Overview
Description
2-N-cyclopentyl-5-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C11H17N3. It has a molecular weight of 191.27 . The compound is also known by its CAS number 1216153-14-8 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES string: CC1=CC(=C(N=C1)NC2CCCC2)N . The InChI string is: InChI=1S/C11H17N3/c1-8-6-10(12)11(13-7-8)14-9-4-2-3-5-9/h6-7,9H,2-5,12H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 191.27, a complexity of 177, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, a hydrogen bond donor count of 2, a rotatable bond count of 2, and a topological polar surface area of 50.9Ų .Scientific Research Applications
Related Compound Studies:
Crystal Structural Analysis :
- The study of the crystal structure of related compounds, such as N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, provides insights into the planarity and spatial arrangement of molecules, which can be critical in designing materials with specific optical or electronic properties (Stöger et al., 2014).
Photophysics and Electrochemistry :
- Research on cyclometalated iridium(III) bipyridyl–phenylenediamine complexes highlights their potential in phosphorescence and as sensors for intracellular nitric oxide, showcasing the application of structurally related compounds in bioimaging and sensing (Ho-Tin Law et al., 2014).
Luminescence for Biological Applications :
- Luminescent cyclometalated iridium(III) polypyridine indole complexes have been synthesized and studied for their photophysical, electrochemical, protein-binding properties, and cytotoxicity, indicating the relevance of pyridine derivatives in developing therapeutic and diagnostic tools (Lau et al., 2009).
Chemical Synthesis and Applications :
- The exploration of new synthetic methods and applications of diamine-based compounds, such as trans-cyclopentane-1,2-diamine, for chiral ligands and receptors, underscores the versatility of diamine frameworks in medicinal chemistry and catalysis (González‐Sabín et al., 2009).
properties
IUPAC Name |
2-N-cyclopentyl-5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-6-10(12)11(13-7-8)14-9-4-2-3-5-9/h6-7,9H,2-5,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMWYXXWPNYSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



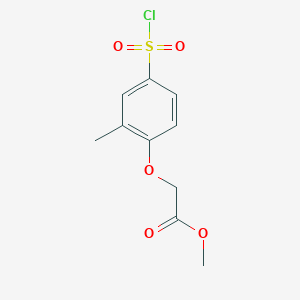
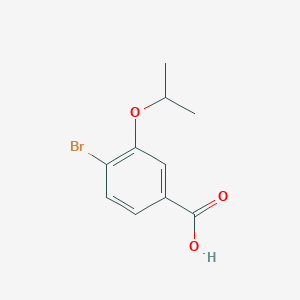

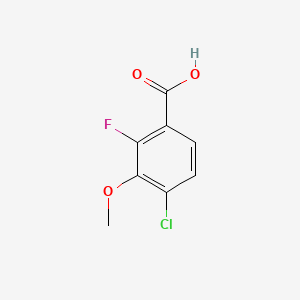
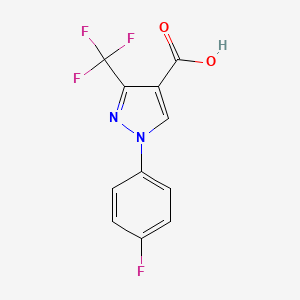


![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
